4-Propylbenzoic acid

Description

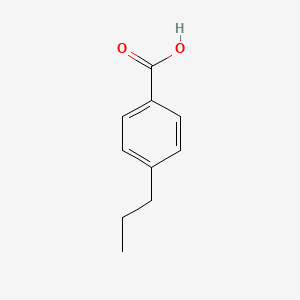

Structure

3D Structure

Propriétés

IUPAC Name |

4-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHGRNFEFVDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046564 | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-05-3 | |

| Record name | 4-Propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Propylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2438-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-PROPYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1V85E45O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Propylbenzoic Acid: A Comprehensive Technical Guide

CAS Number: 2438-05-3[1][2][3][4]

This technical guide provides an in-depth overview of 4-Propylbenzoic acid, catering to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential biological significance.

Core Properties of this compound

This compound, also known as p-propylbenzoic acid, is an aromatic carboxylic acid.[1] Its structure features a propyl group at the para position of a benzoic acid molecule.[1][2] This compound is typically a white to off-white or yellow crystalline solid.[1][2][3][5] It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, ether, and methanol.[1][2][6]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2438-05-3 | [1][3][4][7] |

| Molecular Formula | C₁₀H₁₂O₂ | [4][7] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | White to yellow needles or crystalline powder | [5] |

| Melting Point | 142-144 °C | [5] |

| Boiling Point | 288.61 °C (estimate) | [5] |

| Density | 1.067 g/cm³ (estimate) | [5] |

| pKa | 4.37 ± 0.10 (Predicted) | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, and methanol. | [1][2][6] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 4-n-propylbenzoic acid involves the haloform reaction of 4-n-propylacetophenone.

Materials:

-

4-n-propylacetophenone

-

Bromine

-

Sodium hydroxide

-

Water

-

Dioxane

-

Sodium metabisulphite

-

Concentrated hydrochloric acid

-

Ethanol

Procedure:

-

Preparation of Sodium Hypobromite Solution: A solution of sodium hypobromite is prepared by dissolving 1.0 mole of bromine in a solution of 3.5 moles of sodium hydroxide in 700 ml of water at 0°C.

-

Reaction: The freshly prepared sodium hypobromite solution is added to a well-stirred solution of 0.2 moles of 4-n-propylacetophenone in 500 ml of dioxane. The temperature is maintained at 35-45°C throughout the addition and for 15 minutes afterward.

-

Quenching: The excess sodium hypobromite is neutralized by the addition of a sodium metabisulphite solution.

-

Work-up: 3.5 L of water is added to the reaction mixture, and bromoform is removed by distillation.

-

Precipitation: Upon cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Isolation: The precipitated this compound is filtered off and washed with water.

-

Purification: The crude product is then purified by recrystallization from an ethanol/water mixture to yield white crystals.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like this compound, leveraging its differential solubility in a solvent at varying temperatures.[8][9][10]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol/water mixture, water)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate or steam bath)

-

Filtration apparatus (gravity and vacuum)

-

Activated charcoal (optional, for removing colored impurities)

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures. An ethanol/water mixture is a common choice.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely. Add more hot solvent in small portions if necessary.[10]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

-

Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.[10]

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.[8]

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]

-

Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound shows characteristic signals for the aromatic protons, which appear as two distinct doublets, and the propyl group protons, which exhibit predictable splitting patterns. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a higher chemical shift.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a molecular ion peak. Common fragmentation patterns include the loss of a hydroxyl radical (-OH) and the loss of the propyl radical (-CH₂CH₂CH₃).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[12][13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for its quantification in various matrices.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically detailing the biological activities and associated signaling pathways of this compound. However, studies on other benzoic acid derivatives provide some context for potential areas of investigation.

For instance, various derivatives of p-hydroxybenzoic acid have been reported to possess a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities.[14][15][16] Some studies have shown that certain hydroxybenzoic acid derivatives can influence signaling pathways. For example, gallic acid has been demonstrated to attenuate insulin resistance via the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway in HepG2 cells.[17] Additionally, benzoic acid itself has been shown to specifically inhibit macroautophagy in Saccharomyces cerevisiae, a key cellular response to nitrogen starvation.[18]

These findings in structurally related compounds suggest that this compound could potentially exhibit biological activities, but dedicated experimental studies are required to elucidate its specific effects and mechanisms of action. Its applications are noted in the synthesis of pharmaceuticals and as a preservative in cosmetics, implying some level of biological interaction.[2][3]

Applications

This compound serves as a versatile intermediate in organic synthesis.[3] It is utilized in the production of polymers, pharmaceuticals, and agrochemicals.[3] Additionally, it finds application as a preservative and stabilizer in the cosmetics industry.[3] Its role as a building block is crucial for developing more complex molecules and materials with specific properties.[3]

References

- 1. CAS 2438-05-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 2438-05-3 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. 4-n-Propylbenzoic acid [webbook.nist.gov]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 11. This compound | 2438-05-3 | Benchchem [benchchem.com]

- 12. 4-n-Propylbenzoic acid [webbook.nist.gov]

- 13. This compound(2438-05-3) IR Spectrum [chemicalbook.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 16. mdpi.com [mdpi.com]

- 17. Anti-diabetic effect of hydroxybenzoic acid derivatives in free fatty acid-induced HepG2 cells via miR-1271/IRS1/PI3K/AKT/FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbenzoic acid, a para-substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and liquid crystals.[1] Its molecular structure, featuring a hydrophobic propyl group and a hydrophilic carboxylic acid moiety, imparts a unique set of physicochemical properties that are critical to its application and behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its general characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 142-144 °C | [4] |

| Boiling Point | 285.1 °C at 760 mmHg | [4] |

| Density | 1.085 g/cm³ | [4] |

| Vapor Pressure | 0.00134 mmHg at 25°C | [4] |

| Flash Point | 133.4 °C | [4] |

Table 2: Chemical and Partitioning Properties of this compound

| Property | Value | Reference |

| pKa | 4.37 ± 0.10 (Predicted) | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone.[1][6] | |

| LogP (Octanol-Water Partition Coefficient) | 2.33730 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry and analytical laboratories.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[1][4][6][7][8]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (142 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, the range should be narrow (0.5-2 °C).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by titrating a solution of the acid with a standardized strong base and monitoring the pH.[9][10][11][12]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be used if solubility is low, but this will affect the absolute pKa value.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill a buret with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Begin the titration by adding small increments of the NaOH solution from the buret.

-

After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

-

Continue adding titrant in smaller increments as the pH begins to change more rapidly, especially near the equivalence point.

-

Continue the titration until the pH plateaus in the basic region.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in various solvents.[5][13][14][15][16][17]

Materials:

-

This compound

-

Test tubes

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone, 5% aq. NaOH, 5% aq. HCl)

-

Vortex mixer or shaker

Procedure:

-

Place a small, known amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a known volume of a solvent (e.g., 1 mL) to the first test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not, it is sparingly soluble or insoluble.

-

Repeat the process for each solvent.

-

For aqueous solutions, the effect of pH can be observed by using 5% NaOH (to form the soluble carboxylate salt) and 5% HCl (to observe no change in solubility for the acidic compound).

LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) can be estimated using RP-HPLC by correlating the retention time of the compound with that of known standards.[18][19][20][21][22]

Materials:

-

This compound

-

A series of standard compounds with known LogP values

-

HPLC system with a reverse-phase column (e.g., C18) and a UV detector

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)

-

Solvents for sample preparation

Procedure:

-

Prepare a stock solution of this compound and each of the standard compounds in a suitable solvent (e.g., methanol).

-

Prepare a series of mobile phases with varying compositions of the organic solvent and aqueous phase.

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject a standard compound and record its retention time. Repeat for all standards.

-

Calculate the capacity factor (k') for each standard.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards.

-

Inject the this compound sample under the same conditions and determine its retention time and log k'.

-

Use the calibration curve to determine the LogP of this compound.

-

Alternatively, isocratic elution with a mobile phase containing a known concentration of an organic modifier can be used, and the LogP can be calculated from the retention time relative to standards.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of this compound.

Caption: General workflow for the physicochemical characterization of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C10H12O2 | CID 137601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. web.williams.edu [web.williams.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. egyankosh.ac.in [egyankosh.ac.in]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. chem.ws [chem.ws]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. agilent.com [agilent.com]

- 22. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 4-Propylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-propylbenzoic acid in various organic solvents. The information is intended to support research, development, and formulation activities where this compound is utilized.

Introduction to this compound

This compound is a carboxylic acid derivative and an aromatic organic compound. It presents as a white to off-white crystalline solid. Its chemical structure, consisting of a benzene ring substituted with a propyl group and a carboxylic acid functional group, makes it sparingly soluble in water but more soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[1] This solubility profile is critical for its application as an intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a range of organic solvents. While qualitative descriptions of its solubility exist, precise numerical values remain to be broadly published. The data presented below is a qualitative summary based on available information.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Polar Protic | Methanol | Soluble (reported as faint turbidity) |

| Ethanol | Soluble[1] | |

| Polar Aprotic | Acetone | Soluble[1] |

| Ethyl Acetate | Likely Soluble | |

| Non-Polar | Toluene | Likely Soluble |

| Hexane | Sparingly Soluble to Insoluble | |

| Diethyl Ether | Soluble[1] |

Note: "Soluble" and "Sparingly Soluble" are general terms. For precise formulation and process design, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols are based on widely accepted methodologies such as the shake-flask method, gravimetric analysis, and spectroscopic determination.

Equilibrium Solubility Determination via Shake-Flask Method

This method, widely recognized by bodies such as the U.S. Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), is a robust technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Gravimetric Method: Accurately weigh a specific volume of the clear filtrate into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved this compound.

-

Spectroscopic/Chromatographic Method: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

-

Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, high-throughput methods can be employed. These methods are particularly useful in early-stage drug development and formulation screening.

General Workflow:

-

Sample Preparation: In a multi-well plate (e.g., 96-well), dispense a precise amount of this compound into each well.

-

Solvent Addition: Add a known volume of different organic solvents to the wells.

-

Equilibration: Seal the plate and agitate at a controlled temperature for a set period.

-

Analysis: Utilize automated systems for filtration and subsequent analysis of the supernatant, often by UV-Vis spectroscopy or LC-MS.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

4-Propylbenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Propylbenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound (CAS No. 2438-05-3) is an alkylbenzene derivative with the molecular formula C10H12O2. Its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and application in various chemical syntheses, including as a raw material for liquid crystals.

The quantitative data for the melting and boiling points of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Conditions |

| Melting Point | 142-144 °C | (lit.) |

| Boiling Point | 285.1 °C | at 760 mmHg |

| ~288.61 °C | (estimate) |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental for verifying the purity and identity of a chemical compound. The standard methods employed for organic solids and liquids are detailed below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure compounds, this transition occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Methodology:

-

Sample Preparation: A small quantity of the solid this compound is finely crushed into a powder. One end of a glass capillary tube is sealed by heating it in a flame. The open end of the capillary is then pressed into the powdered sample to collect a small amount of the material. The tube is tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., paraffin) or a modern digital melting point apparatus with a heated metal block.

-

Measurement: The heating bath is heated slowly, with the rate of temperature increase controlled to approximately 2°C per minute as the expected melting point is approached.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire solid sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2. For accurate results, at least two careful determinations should be performed.

-

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is crucial for distillation-based purification and for characterizing liquid compounds.

Methodology:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube (fusion tube).

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end positioned upwards. The test tube is then securely attached to a thermometer.

-

Heating: The entire assembly is immersed in a heating bath (e.g., Thiele tube, oil bath, or aluminum block). The apparatus is heated gently.

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure inside the capillary has become equal to the external atmospheric pressure. It is important to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a melting point using a capillary-based method.

Workflow for Melting Point Determination.

Spectroscopic Profile of 4-Propylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Propylbenzoic acid (CAS No. 2438-05-3), a crucial intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the propyl chain protons, and the carboxylic acid proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.04 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.27 | Doublet | 2H | Aromatic protons ortho to -CH₂CH₂CH₃ |

| ~2.65 | Triplet | 2H | -CH₂- attached to the aromatic ring |

| ~1.65 | Sextet | 2H | -CH₂- of the propyl group |

| ~0.95 | Triplet | 3H | -CH₃ of the propyl group |

| >12 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172.6 | Carboxylic acid carbon (-COOH) |

| ~155.4 | Aromatic carbon attached to -COOH |

| ~130.5 | Aromatic CH carbons ortho to -COOH |

| ~127.2 | Aromatic carbon attached to the propyl group |

| ~126.7 | Aromatic CH carbons ortho to the propyl group |

| ~34.4 | -CH₂- attached to the aromatic ring |

| ~23.7 | -CH₂- of the propyl group |

| ~13.8 | -CH₃ of the propyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained using a Potassium Bromide (KBr) disc or as a nujol mull.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~1680-1710 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1450 | Medium-Strong | C=C stretching in the aromatic ring |

| ~1300 | Medium | C-O stretch of the carboxylic acid |

| ~920 | Broad | O-H bend of the carboxylic acid dimer |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular ion) |

| 135 | High | [M - C₂H₅]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following provides a general methodology for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][4] Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy

A solid sample of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc. Alternatively, a nujol mull is prepared by grinding the sample with a few drops of nujol. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[2][3]

Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The compound is separated from the solvent and any impurities in the GC column before being introduced into the MS for ionization and analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: ¹H NMR signaling relationships in this compound.

References

4-Propylbenzoic Acid: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 4-Propylbenzoic acid (CAS No. 2438-05-3). The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring safe operational procedures. This document includes a summary of physicochemical properties, hazard classifications, personal protective equipment (PPE) recommendations, and detailed experimental protocols for assessing chemical safety.

Physicochemical and Toxicological Data Summary

The following tables summarize the key physicochemical properties and GHS hazard classifications for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to yellow crystalline powder or needles |

| Melting Point | 142-144 °C |

| Boiling Point | 288.61 °C (estimate) |

| Flash Point | 133.4 ± 16.2 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and diethyl ether.[1] |

| Vapor Pressure | 0.00134 mmHg at 25°C |

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[2] |

Data aggregated from multiple sources. Percentages indicate the proportion of notifications to the ECHA C&L Inventory that include the specified hazard statement.[2]

Hazard Identification and Handling Precautions

This compound is classified as an irritant to the skin, eyes, and respiratory system.[2] Prolonged or repeated contact may cause redness and pain.[1] Inhalation of dust can lead to respiratory discomfort.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory when handling this compound:

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and trousers. Ensure that skin is not exposed.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4] Work in a well-ventilated area, preferably under a chemical fume hood.[5]

Engineering Controls

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4] Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5]

First-Aid Measures

-

After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[4]

-

After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, consult a physician.[4]

-

After Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are limited, the following are detailed methodologies for key experiments that would be conducted to determine its safety profile, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD Guideline 425)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Typically, female Sprague-Dawley rats are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) for 12 hours prior to dosing.

-

Dose Administration: A limit test is initiated with a single animal at a dose of 2000 mg/kg body weight. The test substance is administered orally via gavage.

-

Observation: The animal is observed continuously for the first 30 minutes, then periodically for the next 24 hours, with special attention during the first 4 hours. Observations continue for a total of 14 days.

-

Sequential Dosing: If the first animal survives, four additional animals are dosed sequentially at the same level. If the first animal dies, the dose for the next animal is lowered. This up-and-down method continues until the LD50 can be estimated with a specified level of confidence.

-

Parameters Monitored: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used. This is a three-dimensional model that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Application of Test Substance: A small amount of the solid this compound is applied topically to the surface of the epidermis tissue.

-

Exposure and Incubation: The tissue is exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

-

Viability Assessment: After exposure, the tissue is rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan salt, which is then extracted.

-

Data Analysis: The amount of formazan produced is measured spectrophotometrically. The cell viability of the treated tissue is expressed as a percentage of the viability of the negative control tissue. A substance is identified as an irritant if the mean tissue viability is reduced to 50% or less.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are typically used for this assay.

-

Dose Administration: A single dose of the test substance (e.g., 0.1 g of solid) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge).

-

Reversibility: The duration of the observation period can be extended to 21 days to assess the reversibility of the observed effects.

-

Classification: The scores are used to classify the substance's irritation potential.

Visualized Workflow and Pathways

General Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound.

Caption: A stepwise workflow for chemical safety assessment.

Generalized Signaling Pathway for Skin Irritation

While the specific molecular pathways for this compound-induced skin irritation have not been elucidated, the following diagram illustrates a generalized inflammatory response pathway common to many chemical irritants.

Caption: A generalized pathway of chemical-induced skin irritation.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety guidelines. The toxicological properties of this compound have not been fully investigated.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. Acute oral toxicity evaluation of <i>p</i>-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 4. This compound | C10H12O2 | CID 137601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

A Technical Guide to High-Purity 4-Propylbenzoic Acid for Research and Development

Introduction: 4-Propylbenzoic acid (CAS No. 2438-05-3) is an aromatic carboxylic acid that serves as a versatile building block in various scientific and industrial fields.[1] Its molecular structure, which features a benzene ring substituted with a propyl group and a carboxylic acid functional group, makes it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, polymers, and other specialty chemicals.[1][2][3][4] This guide provides an in-depth overview of commercial suppliers, experimental protocols for synthesis and analysis, and the applications of high-purity this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is critical for ensuring reproducible and reliable results in research and manufacturing. The compound is available from several reputable chemical suppliers, with purity levels typically exceeding 97%. The following table summarizes the offerings from various commercial vendors.

| Supplier | CAS Number | Purity Specification(s) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Chem-Impex | 2438-05-3 | ≥ 99% (GC) | C₁₀H₁₂O₂ | 164.20 | White to yellow solid |

| Hong Jin | 2438-05-3 | ≥ 99.5% | C₁₀H₁₂O₂ | 164.20 | White crystalline |

| TCI Chemicals | 2438-05-3 | > 99.0% (T) | C₁₀H₁₂O₂ | 164.20 | White to Almost white powder to crystal |

| Lab Pro Inc. | 2438-05-3 | ≥ 99.0% (T) | C₁₀H₁₂O₂ | 164.20 | White Solid |

| Sigma-Aldrich | 2438-05-3 | 97% | C₁₀H₁₂O₂ | 164.20 | Not Specified |

| ChemScene | 2438-05-3 | ≥ 97% | C₁₀H₁₂O₂ | 164.20 | Not Specified |

| Santa Cruz Biotechnology | 2438-05-3 | Not Specified | C₁₀H₁₂O₂ | 164.20 | Not Specified |

Data compiled from supplier websites and search results.[1][2][5][6][7][8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the haloform reaction of 4-n-propylacetophenone.

Materials:

-

4-n-propylacetophenone

-

Bromine

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Sodium metabisulphite

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of sodium hypobromite by dissolving bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in 700 mL of water at 0°C.

-

Add the prepared sodium hypobromite solution to a well-stirred solution of 4-n-propylacetophenone (0.2 mole) in 500 mL of dioxan.

-

Maintain the reaction temperature between 35-45°C during the addition and for 15 minutes afterward.

-

Quench the excess sodium hypobromite by adding a solution of sodium metabisulphite.

-

Add 3.5 L of water and remove the bromoform by distillation.

-

Cool the remaining solution and acidify it with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water.

-

Recrystallize the product from an ethanol/water mixture to yield pure this compound as white crystals.

Caption: Workflow for the synthesis of this compound.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a suite of analytical techniques is employed. Chromatographic methods are fundamental for separation and quantification.[4]

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and quantify impurities.

-

Typical Mobile Phase: A gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA) or formic acid.

-

Stationary Phase: C18 reverse-phase column.

-

Detection: UV detector set to the absorbance maximum of the aromatic ring (typically around 254 nm).

2. Gas Chromatography (GC):

-

Purpose: Used for purity assessment, especially after derivatization (e.g., esterification) to increase volatility.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Detector: Flame Ionization Detector (FID).

-

Purity determination is often specified by GC analysis, as noted by suppliers like Chem-Impex. [1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the molecule.

-

¹H NMR: Expected signals include two distinct doublets for the aromatic protons (ortho to the carboxylic acid and ortho to the propyl group), a broad singlet for the carboxylic acid proton (often >12 ppm), and characteristic signals for the propyl group's aliphatic protons.[4]

-

¹³C NMR: Will show distinct signals for the carboxylic carbon, the substituted and unsubstituted aromatic carbons, and the three carbons of the propyl chain.

4. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and fragmentation pattern.

-

Expected Molecular Ion Peak: [M]⁺ at m/z 164.20.

-

Key Fragmentation Peaks: Common fragments may include the loss of a hydroxyl radical ([M-17]⁺) or the propyl radical ([M-43]⁺).[4]

Caption: A typical quality control workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a key component in several advanced applications.

1. Liquid Crystal Synthesis: The molecule's rigid aromatic core and flexible alkyl tail are ideal for creating mesogens, the fundamental units of liquid crystalline phases.[4] It is a common precursor for synthesizing liquid crystal esters, which are critical components in Liquid Crystal Displays (LCDs).[4]

2. Pharmaceutical Intermediate: this compound serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][3] Its structure can be incorporated into drug candidates to modulate properties like lipophilicity, binding affinity, and metabolic stability.

3. Polymer and Materials Science: It is used as an intermediate or monomer in the production of specialty polymers, where its incorporation can enhance properties such as thermal stability and mechanical strength.[1]

Caption: Role of this compound as a key synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-n-Propylbenzoic Acid Factory - Price - Hong Jin [hongjinchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2438-05-3 | Benchchem [benchchem.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 2438-05-3 | TCI AMERICA [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

natural occurrence and synthesis of 4-Propylbenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries. While its natural occurrence is not well-documented, several reliable synthetic routes have been established. This document details the most prominent methods, offering experimental protocols and comparative data to assist researchers in selecting the most suitable approach for their applications.

Introduction to this compound

This compound is an aromatic carboxylic acid with a propyl group at the para-position of the benzene ring. It serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. Due to the limited evidence of its presence in natural sources, chemical synthesis remains the primary method for its production. This guide focuses on the practical aspects of its synthesis, providing detailed methodologies and comparative analysis of different routes.

Synthesis of this compound

Several synthetic strategies can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The following sections describe the most common and effective synthesis pathways.

Oxidation of 4-Propylacetophenone

One of the most direct methods for synthesizing this compound is through the haloform reaction of 4-propylacetophenone. This reaction is efficient and proceeds under relatively mild conditions.

-

Preparation of Sodium Hypobromite Solution: In a suitable reaction vessel, dissolve 1.0 mole of bromine in a solution of 3.5 moles of sodium hydroxide in 700 ml of water at 0°C.

-

Reaction: To a well-stirred solution of 0.2 moles of 4-n-propylacetophenone in 500 ml of dioxan, add the freshly prepared sodium hypobromite solution. Maintain the reaction temperature between 35-45°C throughout the addition and for an additional 15 minutes thereafter.

-

Quenching: Destroy the excess sodium hypobromite by adding a solution of sodium metabisulfite.

-

Work-up: Add 3.5 L of water to the reaction mixture and distill off the bromoform.

-

Isolation and Purification: Cool the remaining solution and acidify it with concentrated hydrochloric acid. Filter the precipitated this compound and wash it with water. Recrystallize the crude product from an ethanol/water mixture to yield white crystals.

Synthesis of this compound via Oxidation of 4-Propylacetophenone

Caption: Workflow for the synthesis of this compound from 4-Propylacetophenone.

Grignard Reaction with Carbon Dioxide

The Grignard reaction provides a versatile method for the synthesis of carboxylic acids, including this compound. This route involves the formation of a Grignard reagent from a 4-propylaryl halide, followed by its reaction with carbon dioxide.

-

Formation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of 4-propylbromobenzene in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, a small crystal of iodine can be added as an initiator. Once initiated, the reaction mixture will begin to reflux. Continue the addition of the 4-propylbromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice bath. Slowly pour the Grignard reagent onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. The dry ice should be in a separate large beaker.

-

Work-up: After the excess dry ice has sublimed, slowly add dilute hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the ether extracts and wash them with water.

-

Isolation: Extract the combined ether layers with a 5% aqueous sodium hydroxide solution. The this compound will move into the aqueous layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Purification: Filter the precipitated product, wash it with cold water, and recrystallize from a suitable solvent such as ethanol/water.

Synthesis of this compound via Grignard Reaction

Caption: Pathway for the Grignard synthesis of this compound.

Oxidation of 4-Propyltoluene

The oxidation of the alkyl side-chain of 4-propyltoluene is another viable route. This method often requires a strong oxidizing agent or a catalyst system.

-

Reaction Setup: In a high-pressure reactor, combine 4-propyltoluene (substrate), cobalt(II) acetate (2.5 mol%), manganese(II) acetate (2.5 mol%), and potassium bromide (5.0 mol%) in acetic acid (solvent).

-

Reaction Conditions: Pressurize the reactor with oxygen to 10 bar and heat the mixture to the desired reaction temperature (e.g., 120°C).

-

Monitoring: Monitor the reaction progress by suitable analytical techniques (e.g., GC-MS or HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the reactor and release the pressure. The product, this compound, can be isolated by crystallization upon cooling or by solvent extraction followed by purification.

Summary of Synthesis Routes

The following table summarizes the key aspects of the described synthesis methods for this compound, allowing for easy comparison.

| Synthesis Route | Starting Material | Key Reagents | Typical Solvents | Advantages | Disadvantages |

| Oxidation of 4-Propylacetophenone | 4-Propylacetophenone | Sodium hypobromite | Dioxan, Water | High yield, mild conditions | Requires precursor synthesis |

| Grignard Reaction | 4-Propylbromobenzene | Magnesium, Carbon dioxide | Diethyl ether | Versatile, good for various substituted benzoic acids | Requires anhydrous conditions, multi-step work-up |

| Oxidation of 4-Propyltoluene | 4-Propyltoluene | O₂, Co(OAc)₂, Mn(OAc)₂, KBr | Acetic acid | Uses a readily available starting material | Requires high pressure and temperature, catalyst system |

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of a particular route will be guided by factors such as the availability and cost of starting materials, the required scale of production, and the laboratory equipment at hand. The detailed protocols and comparative summary provided in this guide are intended to assist researchers in making an informed decision for the efficient synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Applications of 4-Propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbenzoic acid, a para-substituted aromatic carboxylic acid, serves as a versatile building block in a multitude of scientific and industrial applications. Its unique molecular structure, featuring a hydrophobic propyl group and a hydrophilic carboxylic acid moiety, imparts properties that make it a valuable intermediate in the synthesis of liquid crystals, polymers, and pharmaceutically relevant molecules. This guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in materials science and drug discovery. The information is presented to aid researchers and professionals in leveraging the potential of this compound in their respective fields.

Core Applications

The utility of this compound spans several key areas, primarily driven by its ability to be chemically modified into a variety of derivatives. Its principal applications lie in the synthesis of liquid crystals and polymers, where it contributes to the desired material properties. Furthermore, its structural motif is found in compounds with interesting biological activities, making it a subject of interest in medicinal chemistry.

Liquid Crystal Synthesis

This compound is a crucial precursor in the synthesis of nematic liquid crystals. The esterification of this compound with various phenols leads to the formation of calamitic (rod-shaped) liquid crystals, which are fundamental components of liquid crystal displays (LCDs). The propyl group influences the mesophase behavior and the melting point of the final liquid crystal.

A prominent example is the synthesis of 4-pentylphenyl 4-propylbenzoate, a well-known nematic liquid crystal. The synthesis involves the conversion of this compound to its more reactive acid chloride, followed by esterification with 4-pentylphenol.

Polymer Chemistry

In the field of polymer science, this compound and its derivatives are utilized to modify the properties of polymers. Incorporation of this aromatic carboxylic acid into polyester chains can enhance the thermal stability and mechanical strength of the resulting material. The rigid aromatic ring and the flexible propyl group can influence the polymer's glass transition temperature and crystallinity. While specific, detailed protocols for the polymerization of this compound are not extensively documented in publicly available literature, the general principles of polyester synthesis, such as melt polycondensation, can be applied.

Pharmaceutical and Biological Applications

The benzoic acid scaffold is present in numerous biologically active compounds. While this compound itself is not a therapeutic agent, its derivatives have been explored for their potential pharmacological activities. Benzoic acid and its derivatives are known for their antimicrobial properties.[1] The lipophilic nature of the propyl group in this compound may enhance its ability to penetrate microbial cell membranes.

The antimicrobial mechanism of benzoic acid derivatives is believed to involve the disruption of the cell membrane's integrity and the acidification of the intracellular environment.[1] For some related compounds, a more specific mechanism involving the inhibition of folic acid synthesis has been proposed. This pathway is crucial for microbial growth and survival.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 2438-05-3 | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 142-144 °C | [5] |

| pKa | 4.37 (Predicted) | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the synthesis of a key derivative of this compound and a general workflow for its application in liquid crystal synthesis.

Synthesis of 4-Propylbenzoyl Chloride

Objective: To synthesize 4-propylbenzoyl chloride, a key intermediate for the preparation of liquid crystal esters.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Distillation apparatus

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in anhydrous toluene.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add thionyl chloride (1.5 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 4-propylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Experimental Workflow: Synthesis and Characterization of a Nematic Liquid Crystal

The following workflow outlines the general steps involved in the synthesis and characterization of a nematic liquid crystal, such as 4-pentylphenyl 4-propylbenzoate, starting from this compound.

Visualizations of Pathways and Relationships

Visualizing complex relationships and pathways is essential for a clear understanding of the underlying science. The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a proposed biological mechanism of action.

Synthesis Pathway of 4-Pentylphenyl 4-Propylbenzoate

This diagram outlines the two-step synthesis of the nematic liquid crystal 4-pentylphenyl 4-propylbenzoate from this compound.

Proposed Antimicrobial Mechanism of Action

While the exact signaling pathway for this compound's antimicrobial activity is not definitively established, a plausible mechanism, based on the action of other benzoic acid derivatives, involves the inhibition of the folic acid synthesis pathway. This pathway is essential for DNA synthesis and repair in bacteria.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and potential for further exploration in drug discovery. Its role in the synthesis of liquid crystals and as a modifier for polymers is well-established. While its biological activities are less characterized, the antimicrobial potential of benzoic acid derivatives suggests that this compound and its analogs are worthy of further investigation. This guide has provided a technical overview of its core applications, quantitative data, and experimental methodologies to support and inspire future research and development efforts.

References

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H12O2 | CID 137601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Propylbenzoic Acid from Benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the multi-step synthesis of 4-propylbenzoic acid, a valuable intermediate in pharmaceutical and materials science applications, starting from benzene.[1][2] The synthesis involves three primary stages: Friedel-Crafts acylation of benzene to form propiophenone, reduction of the ketone to propylbenzene, and subsequent oxidation to the final carboxylic acid product. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure reproducible and safe execution in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound from benzene follows a three-step sequence:

-

Step 1: Friedel-Crafts Acylation: Benzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to yield propiophenone.

-

Step 2: Ketone Reduction: The carbonyl group of propiophenone is reduced to a methylene group to form propylbenzene. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

-

Step 3: Side-Chain Oxidation: The propyl side chain of propylbenzene is oxidized to a carboxylic acid group using a strong oxidizing agent, such as potassium permanganate, to produce this compound.[1][3][4]

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and expected yields.

Table 1: Reactants and Products

| Step | Reactant(s) | Product | Molar Mass ( g/mol ) |

| 1 | Benzene, Propanoyl Chloride | Propiophenone | 134.18 |

| 2 | Propiophenone | Propylbenzene | 120.20 |

| 3 | Propylbenzene | This compound | 164.20 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | AlCl₃ | Benzene (excess) | 10 -> 40 | ~3.5 hours | 63 |

| 2a | Clemmensen Reduction | Zn(Hg), conc. HCl | Toluene, Water | Reflux | 4 hours | ~80 |

| 2b | Wolff-Kishner Reduction | H₂NNH₂·H₂O, KOH | Diethylene glycol | 130 -> 200 | ~4 hours | 80-90 |

| 3 | Side-Chain Oxidation | KMnO₄, NaOH | Water | Reflux | 8 hours | 48-53 |

Experimental Protocols

Safety Precautions:

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Propanoyl Chloride: Highly flammable, corrosive, and reacts violently with water.[2][5][6][7][8] Handle with extreme care under anhydrous conditions.

-

Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and toxic HCl gas.[1][9][10][11][12] Avoid inhalation of dust and contact with skin.

-

Zinc Amalgam: Toxic. Avoid contact with skin and inhalation.[13][14][15][16]

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[3][17][18][19][20] Handle with extreme caution and avoid exposure.

-

Potassium Permanganate: Strong oxidizer, corrosive, and harmful if swallowed.[4][21][22][23][24] Avoid contact with combustible materials.

Step 1: Synthesis of Propiophenone (Friedel-Crafts Acylation)

This procedure describes the acylation of benzene using propanoyl chloride and aluminum chloride.

Materials:

-

Benzene (anhydrous)

-

Propanoyl chloride

-

Aluminum chloride (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether or dichloromethane

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents). Add an excess of anhydrous benzene, which serves as both reactant and solvent.

-

Addition of Acylating Agent: Cool the flask in an ice-water bath to 10°C. Slowly add propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 1.5 hours, ensuring the internal temperature is maintained at 10°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 40°C for an additional 2 hours with continuous stirring.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude propiophenone by vacuum distillation. The expected yield is approximately 63%.

Step 2: Synthesis of Propylbenzene (Reduction of Propiophenone)

Two alternative protocols are provided for the reduction of propiophenone. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.

This method is effective for aryl-alkyl ketones that are stable in strong acid.[11][13][17][18]

Materials:

-

Propiophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

Procedure:

-

Preparation of Zinc Amalgam: Prepare the zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated HCl, and water. Add a solution of propiophenone in toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4 hours.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water until neutral. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and remove the solvent by distillation to obtain propylbenzene. The typical yield is around 80%.

This method is suitable for substrates that are sensitive to acid. The Huang-Minlon modification improves yields and shortens reaction times.[10][19][21][22]

Materials:

-

Propiophenone

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (dilute)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add propiophenone, diethylene glycol, hydrazine hydrate (85%), and potassium hydroxide pellets.

-

Hydrazone Formation: Heat the mixture to reflux at approximately 130-140°C for 1.5 hours.

-

Decomposition: Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to 200°C, distilling off water and excess hydrazine.

-

Completion of Reaction: Once the temperature reaches 200°C, reattach the reflux condenser and heat at this temperature for an additional 2.5 hours.

-

Work-up: Cool the reaction mixture and add water. Extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the ether extracts and wash with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and remove the ether by distillation to yield propylbenzene. Expected yields are in the range of 80-90%.

Step 3: Synthesis of this compound (Side-Chain Oxidation)